![molecular formula C10H10ClN3O2 B13660524 Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted triazolopyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and other reduced derivatives.
科学的研究の応用
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and antifungal agent.
Pharmaceuticals: The compound is investigated for its neuroprotective and anti-inflammatory properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
類似化合物との比較
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be compared with other triazolopyridine derivatives:
Ethyl 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Similar structure but different ring fusion, leading to distinct biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Triazole-Pyrimidine Hybrids: Known for neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
ethyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-9-13-12-6(2)14(9)5-8(7)11/h4-5H,3H2,1-2H3 |
InChIキー |
YZVAIPGOCHOJCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


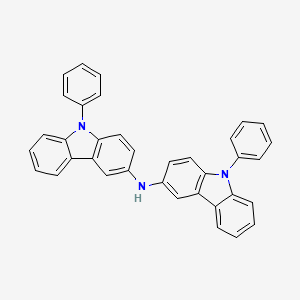

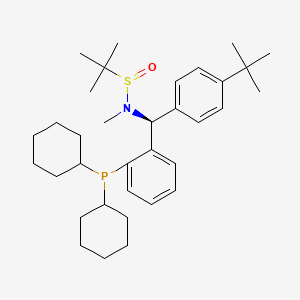

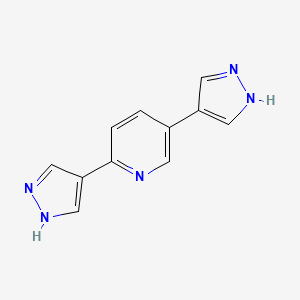
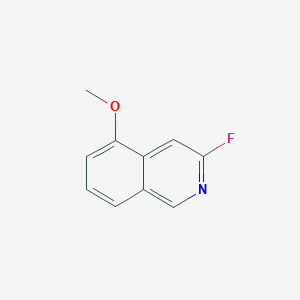
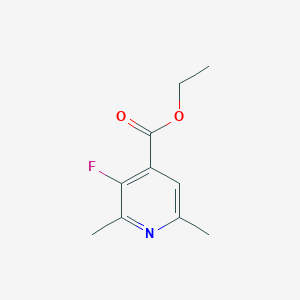

![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)


